molecular formula C19H20N4O B2413352 1-(3,4-dimethylphenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207030-82-7

1-(3,4-dimethylphenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2413352
CAS No.: 1207030-82-7
M. Wt: 320.396
InChI Key: BGDDMPSIRCYURK-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(3,4-dimethylphenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethylbenzyl chloride and 4-methylbenzylamine.

    Formation of Triazole Ring: The key step involves the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. This is often achieved using copper(I) catalysis (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).

    Final Coupling: The final step involves coupling the triazole intermediate with 3,4-dimethylbenzyl chloride under basic conditions to form the desired carboxamide.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where nucleophiles like halides or alkoxides replace the existing substituents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties, making it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the growth of microbial cells by targeting essential enzymes.

    Pathways: It can modulate various biochemical pathways, such as apoptosis (programmed cell death) in cancer cells, leading to their destruction.

Comparison with Similar Compounds

1-(3,4-Dimethylphenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives:

    1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the N-(4-methylbenzyl) group, which may affect its biological activity and solubility.

    1-(4-Methylbenzyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the 3,4-dimethylphenyl group, which may influence its chemical reactivity and pharmacokinetics.

    1-(3,4-Dimethylphenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole: Lacks the carboxamide group, which may alter its binding affinity to molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-13-4-7-16(8-5-13)11-20-19(24)18-12-23(22-21-18)17-9-6-14(2)15(3)10-17/h4-10,12H,11H2,1-3H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDDMPSIRCYURK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CN(N=N2)C3=CC(=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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